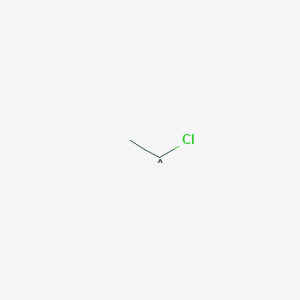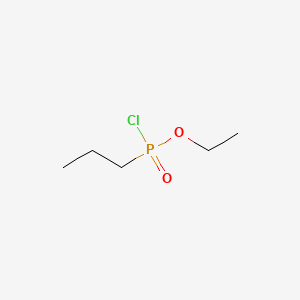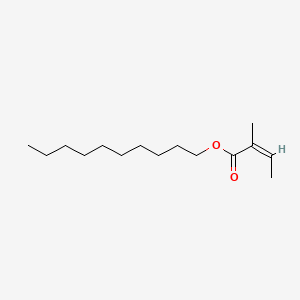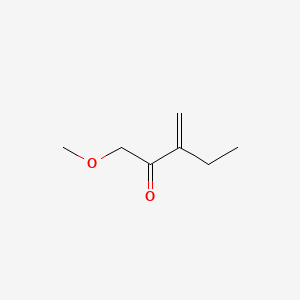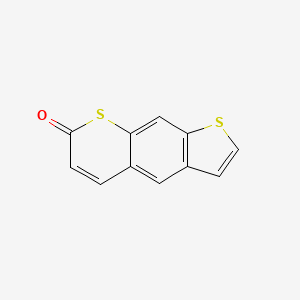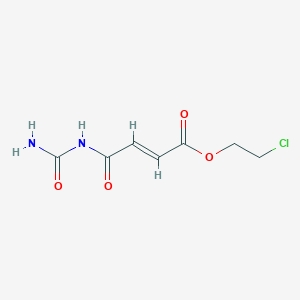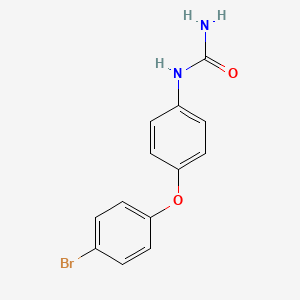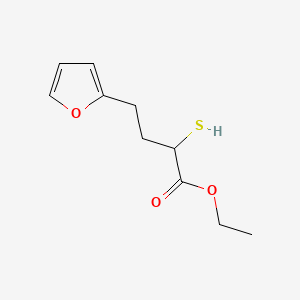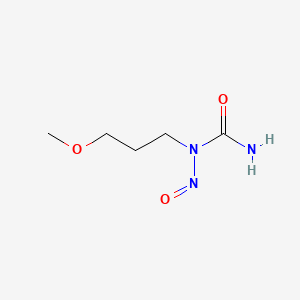
N-(3-Methoxypropyl)-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl)-N-nitrosourea is an organic compound that belongs to the class of nitrosoureas These compounds are known for their use in chemotherapy due to their ability to alkylate DNA, leading to cell death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-N-nitrosourea typically involves the reaction of 3-methoxypropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosourea compound. The general reaction scheme is as follows:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to generate nitrous acid.
Reaction with 3-Methoxypropylamine: The nitrous acid is then reacted with 3-methoxypropylamine to form this compound.
The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-Methoxypropyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its ability to induce DNA damage.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-N-nitrosourea involves the alkylation of DNA. The compound transfers its nitroso group to DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell death, making it a potential candidate for use in chemotherapy. The molecular targets include DNA bases, and the pathways involved are related to DNA repair and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosourea: A parent compound with similar DNA-alkylating properties.
N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used in chemotherapy for its ability to cross-link DNA.
N-(2-Hydroxyethyl)-N-nitrosourea: Another nitrosourea derivative with distinct chemical properties.
Uniqueness
N-(3-Methoxypropyl)-N-nitrosourea is unique due to its 3-methoxypropyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity and interactions with biological molecules, making it a compound of interest for further research.
Properties
CAS No. |
13406-04-7 |
|---|---|
Molecular Formula |
C5H11N3O3 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C5H11N3O3/c1-11-4-2-3-8(7-10)5(6)9/h2-4H2,1H3,(H2,6,9) |
InChI Key |
VBZJJBOIJBOSGY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


